4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
Overview
Description
"4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl" belongs to a class of compounds known for their photoluminescent properties. These compounds have been extensively studied for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to emit light upon excitation.
Synthesis Analysis
The synthesis of similar compounds involves the Knoevenagel reaction, a method used to form carbon-carbon double bonds between aldehydes or ketones and compounds containing active methylene groups. This method has been employed to synthesize photoluminescent compounds by reacting (4-methoxyphenyl)acetonitrile with different aldehydes, showcasing the flexibility and utility of this synthetic approach in creating compounds with desired photophysical characteristics (Loewe & Weder, 2002).
Molecular Structure Analysis
The molecular structure of compounds closely related to "4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl" reveals a crystalline solid form with a significant bathochromic shift in emission spectra compared to their molecular solutions. This shift is indicative of the formation of excimers, molecules formed by the association of two, usually identical, molecules, which exhibit low-bandgap emission characteristics. Such molecular arrangements hint at the potential for tuning the emission characteristics through molecular design (Loewe & Weder, 2002).
Chemical Reactions and Properties
Compounds in this family participate in various chemical reactions that influence their photophysical properties. For instance, the introduction of electron-donating groups such as methoxy groups can lead to a red shift in the absorption maximum, significantly affecting the color and photoluminescent properties of the compounds. These chemical modifications allow for the fine-tuning of the materials' optical properties for specific applications (Sasaki et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, play a crucial role in the application of these materials. The compounds' ability to form crystalline solids with distinct photoluminescent properties underlines the importance of understanding the solid-state physics of these materials. The comparison between the crystalline and molecular solution states of these compounds reveals significant differences in their emission spectra, crucial for designing materials with specific optical properties (Loewe & Weder, 2002).
Scientific Research Applications
Photoluminescent Properties : These compounds have shown high photoluminescence, making them potential candidates for applications in light-emitting devices. This is highlighted by the synthesis and investigation of photophysical characteristics of phenylene vinylene oligomers like 1,4-Bis-(α-cyano-4-methoxystyryl)benzene, which exhibit large bathochromic shifts consistent with the formation of excimers characterized by low-bandgap emission (Lowe & Weder, 2002).
Solar Cell Applications : These compounds have been used in the synthesis of semiconducting donor-acceptor block copolymers for nanostructured bulk heterojunction solar cells, showing potential in renewable energy technologies (Sommer & Thelakkat, 2006).
Dye-Sensitized Solar Cells : Certain derivatives, like those containing alkoxystyryl groups, have been utilized in dye-sensitized solar cells due to their high molar extinction coefficient and effective solar light harvesting capacity (Kuang et al., 2006).
Fluorescent Sensors : Hydroxy-substituted cruciforms derived from these compounds exhibit significant changes in emission color upon photoinduced deprotonation, making them suitable for fluorescent sensors (McGrier et al., 2008).
Photoinitiation in Polymerization : These compounds have been explored as high-performance photoinitiators for free radical photopolymerization of (meth)acrylates under near UV or visible LED irradiation, indicating their utility in material science (Zhang et al., 2014).
Chemical Synthesis and Characterization : There are various studies on the synthesis and characterization of these compounds and their complexes, providing foundational knowledge for their potential applications in different fields (Amer et al., 2020).
properties
IUPAC Name |
1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWHDJKNZWAAR-YHARCJFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068231 | |
Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl | |
CAS RN |
40470-68-6 | |
Record name | 4,4-Bis(2-methoxystyryl)biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the analytical significance of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl's fluorescence?
A1: The inherent fluorescence of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl makes it detectable at very low concentrations using High Performance Liquid Chromatography (HPLC) with a fluorescence detector []. This is crucial for analyzing its presence in food contact materials, as even trace amounts can be identified and quantified. The study achieved a limit of detection (LOD) of 0.05 mg/L for this compound, highlighting the sensitivity of the fluorescence-based detection method [].
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